3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide
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Overview
Description
3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a complex organic compound that features a pyrazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the methyl sulfide group. Common reagents used in these reactions include fluorobenzene, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
2-(4-Chlorophenyl)ethylamine: Another compound with a similar structure, used in different chemical applications.
Uniqueness
3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide is unique due to its combination of a pyrazole and pyrimidine ring system, along with the presence of a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H16FN5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16FN5S/c1-10-8-11(2)24-17(20-10)16(18(23-24)25-3)15-9-14(21-22-15)12-4-6-13(19)7-5-12/h4-9H,1-3H3,(H,21,22) |
InChI Key |
QAPGREZUGNHFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)C3=CC(=NN3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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